molecular formula C14H20O2 B14341111 2-(2,4,6-Trimethylphenoxy)oxane CAS No. 94800-75-6

2-(2,4,6-Trimethylphenoxy)oxane

Cat. No.: B14341111
CAS No.: 94800-75-6
M. Wt: 220.31 g/mol
InChI Key: RYRNOZDEQLDHQE-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenoxy)oxane is an organic compound characterized by the presence of a phenoxy group substituted with three methyl groups at positions 2, 4, and 6, attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenoxy)oxane typically involves the reaction of 2,4,6-trimethylphenol with an oxane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 70°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenoxy)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,4,6-Trimethylphenoxy)oxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylphenoxy)oxane involves its interaction with molecular targets through various pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trimethylphenoxy group and the oxane ring, which confer distinct chemical and physical properties

Properties

CAS No.

94800-75-6

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2,4,6-trimethylphenoxy)oxane

InChI

InChI=1S/C14H20O2/c1-10-8-11(2)14(12(3)9-10)16-13-6-4-5-7-15-13/h8-9,13H,4-7H2,1-3H3

InChI Key

RYRNOZDEQLDHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2CCCCO2)C

Origin of Product

United States

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